异硫氰酸荧光素(FITC)

描述

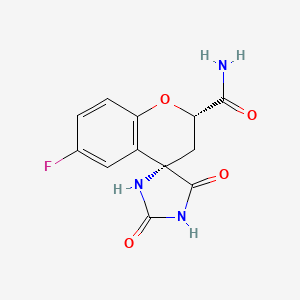

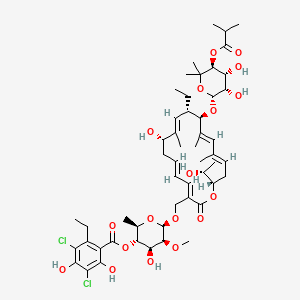

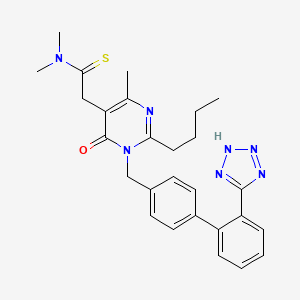

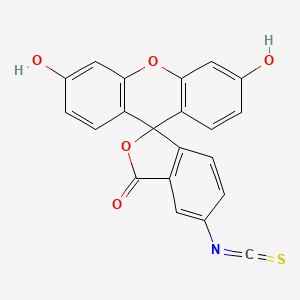

Fluorescein 5-isothiocyanate, also known as FITC, is a derivative of fluorescein used in a wide range of applications including flow cytometry . It is a weakly acidic hydroxyxanthene with a moderately sized, nonplanar aromatic system . The molecule is functionalized with an isothiocyanate reactive group (−N=C=S), replacing a hydrogen atom on the bottom ring of the structure .

Synthesis Analysis

FITC was first prepared as hydrochloride in 1958 by the reaction of aminofluorescein and thiophosgene in acetone . An improved method of synthesis of a chromatographically pure fluorescein-5-isothiocyanate nanomarker for labeling immunoglobulins has been developed . A unique method of synthesis of 5-aminofluorescein, a precursor of fluorescein-5-isothiocyanate, was also developed .

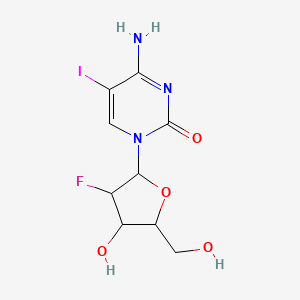

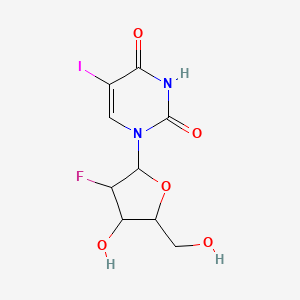

Molecular Structure Analysis

The molecular formula of FITC is C21H11NO5S . It is typically available as a mixture of isomers, fluorescein 5-isothiocyanate (5-FITC) and fluorescein 6-isothiocyanate (6-FITC) .

Chemical Reactions Analysis

FITC reacts with nucleophiles including amine and sulfhydryl groups on proteins . It has been used for fluorescent labelling of amino acids and proteins .

Physical And Chemical Properties Analysis

FITC has a molar mass of 389.38 g/mol . Other properties listed for this fluorescent dye include the physical form, solubility, melting point, boiling point, pKa, absorption maxima, emission maxima, molar extinction coefficient and quantum yield .

科学研究应用

Fluorescein isothiocyanate (FITC) is a derivative of fluorescein used in wide-ranging applications mostly because of its low cost . It has been routinely used for various purposes , mostly for fluorescent labelling of amino acids and proteins . Here are some of the applications of FITC:

-

Fluorescent Labelling of Amino Acids and Proteins

- Application : FITC is used for fluorescent labelling of amino acids and proteins . The isothiocyanate group in the structure binds to nucleophiles, such as the –NH2 group or the –SH group, if present .

- Method : FITC fluorescent probes are capable to conjugate with, e.g. tissues, proteins, amino acids, and antibodies . Thus, biocompounds can be detected in low quantities due to the number of FITC molecules bound with them .

- Results : FITC is not a selective reagent, since it reacts with both amino and thiol groups (e.g. in proteins), yielding fluorescein thiocarbamoyl conjugates, N, N′ -disubstituted thiourea, and dithiourethane adducts .

-

Immunofluorescence-Based Assays

- Application : FITC is used as a label for antibodies and other probes, for use in immunofluorescence-based assays such as Western blotting and ELISA .

- Method : In Western blotting, proteins are separated by gel electrophoresis and transferred onto a membrane. The membrane is then incubated with a primary antibody specific to the target protein, followed by a secondary antibody conjugated with FITC. The fluorescence signal from FITC is then detected .

- Results : The presence and quantity of the target protein can be determined based on the intensity of the fluorescence signal .

-

Flow Cytometry

- Application : FITC is used in flow cytometry to label cells and analyze their properties .

- Method : Cells are labeled with antibodies conjugated with FITC and passed through a laser beam. The fluorescence signal from FITC is detected and analyzed .

- Results : The properties of cells, such as size, granularity, and protein expression, can be analyzed based on the fluorescence signal .

-

Fluorescence Microscopy

- Application : FITC is used in fluorescence microscopy to visualize structures within cells .

- Method : Cells are labeled with antibodies conjugated with FITC and observed under a fluorescence microscope. The fluorescence signal from FITC is used to visualize the structures .

- Results : The structures within cells can be visualized and studied based on the fluorescence signal .

-

Immunoassays

- Application : FITC is used in immunoassays to detect antibodies .

- Method : In an immunoassay, a sample is incubated with an antigen conjugated with FITC. If the sample contains antibodies against the antigen, they will bind to the antigen-FITC conjugate. The fluorescence signal from FITC is then detected .

- Results : The presence and quantity of antibodies can be determined based on the intensity of the fluorescence signal .

-

Hybridization Probes

- Application : FITC is used to label oligonucleotides for hybridization probes .

- Method : Oligonucleotides are labeled with FITC and hybridized with complementary sequences. The fluorescence signal from FITC is then detected .

- Results : The presence and location of complementary sequences can be determined based on the fluorescence signal .

-

Stability Studies in Different Solvents

- Application : FITC is used to study its stability in different solvents . The stability of the isomers depends on the polarity of different solvents and the pyridine (stabiliser) presence .

- Method : The stability of FITC isomers is studied in different solvents. The lowest stability has fluorescein isothiocyanate in water solvent .

- Results : It was found that the p-quinoid form has a higher tendency to create dimers and trimers and is less soluble in acetone than the lactone form .

-

Fluorescence Recovery After Photobleaching

- Application : FITC is used in fluorescence recovery after photobleaching to measure proteins’ lateral mobility in membranes .

- Method : In this technique, a small region of the cell is photobleached, and the movement of fluorescent molecules from the unbleached area into the bleached area is monitored over time .

- Results : The rate of fluorescence recovery can be used to calculate the diffusion coefficient of the fluorescent molecules, providing information about their mobility .

-

Detection of Proteins in Gels and on Western Blots

- Application : FITC is used to detect proteins in gels and on Western blots .

- Method : Proteins are separated by gel electrophoresis and transferred onto a membrane. The membrane is then incubated with a primary antibody specific to the target protein, followed by a secondary antibody conjugated with FITC. The fluorescence signal from FITC is then detected .

- Results : The presence and quantity of the target protein can be determined based on the intensity of the fluorescence signal .

-

Labeling of Antibodies for Use as Immunofluorescent Probes

- Application : FITC is used to label antibodies for use as immunofluorescent probes .

- Method : Antibodies are conjugated with FITC, which can then bind to specific antigens in a sample. The fluorescence of FITC can be detected using a fluorescence microscope or flow cytometer .

- Results : The presence and location of specific antigens can be determined based on the fluorescence signal .

-

Labeling of Oligonucleotides for Hybridization Probes

- Application : FITC is used to label oligonucleotides for use as hybridization probes .

- Method : Oligonucleotides are conjugated with FITC, which can then hybridize with complementary sequences in a sample. The fluorescence of FITC can be detected using a fluorescence microscope or flow cytometer .

- Results : The presence and location of specific sequences can be determined based on the fluorescence signal .

-

Detection of Proteins in Gels and on Western Blots

- Application : FITC is used to detect proteins in gels and on Western blots .

- Method : Proteins are separated by gel electrophoresis and transferred onto a membrane. The membrane is then incubated with a primary antibody specific to the target protein, followed by a secondary antibody conjugated with FITC. The fluorescence signal from FITC is then detected .

- Results : The presence and quantity of the target protein can be determined based on the intensity of the fluorescence signal .

安全和危害

未来方向

FITC has been extensively used for attaching a fluorescent moiety to proteins, antibodies, and lectins through an amine group . The strong fluorescence of conjugates in the range of the maximum human visual sensitivity, different fluorescence and autofluorescence colors of microorganisms and tissues, as well as ability to dissolve in weakly alkaline make Fluorescein-5-Isothiocyanate (FITC) raise it to the first place among known protein biomarkers . This suggests that FITC will continue to be a valuable tool in various fields of research and diagnostics.

属性

IUPAC Name |

3',6'-dihydroxy-6-isothiocyanatospiro[2-benzofuran-3,9'-xanthene]-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H11NO5S/c23-12-2-5-16-18(8-12)26-19-9-13(24)3-6-17(19)21(16)15-4-1-11(22-10-28)7-14(15)20(25)27-21/h1-9,23-24H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHMNJMPURVTYEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1N=C=S)C(=O)OC23C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H11NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

63469-13-6 (hydrochloride) | |

| Record name | Fluorescein-5-isothiocyanate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003326327 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID80892440 | |

| Record name | Fluorescein-5-isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80892440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

389.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Orange solid; [Merck Index] Orange powder; [Alfa Aesar MSDS] | |

| Record name | Fluorescein-5-isothiocyanate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11270 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

Fluorescein-5-isothiocyanate | |

CAS RN |

3326-32-7 | |

| Record name | Fluorescein 5-isothiocyanate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3326-32-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fluorescein-5-isothiocyanate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003326327 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 3',6'-dihydroxy-5-isothiocyanato- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Fluorescein-5-isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80892440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(6-hydroxy-3-oxo-(3H)-xanthen-9-yl)-5-isothiocyanatobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.039 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FLUORESCEIN 5-ISOTHIOCYANATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I223NX31W9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

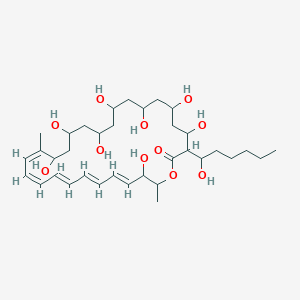

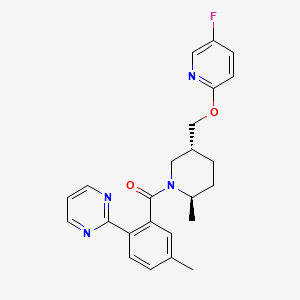

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[3-(1H-imidazol-1-yl)propyl]-5-thien-2-ylisoxazole-3-carboxamide](/img/structure/B1672651.png)

![N-[(1-Chloro-4-hydroxyisoquinolin-3-YL)carbonyl]glycine](/img/structure/B1672656.png)

![Indolo[3,2-b]carbazole-6-carbaldehyde](/img/structure/B1672663.png)